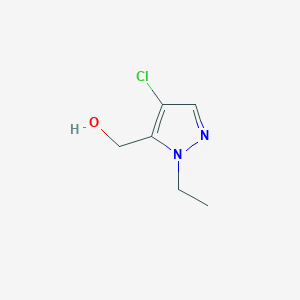
(4-Chloro-1-ethylpyrazol-5-yl)methan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Chloro-1-ethylpyrazol-5-yl)methan-1-ol” is a chemical compound with the molecular formula C6H9ClN2O. It has a molecular weight of 160.60 and is also known by its CAS number: 1310379-48-6 . This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-1-ethylpyrazol-5-yl)methan-1-ol” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a chlorine atom attached to the pyrazole ring and a hydroxyl group attached to a carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Chloro-1-ethylpyrazol-5-yl)methan-1-ol” are not available, it’s worth noting that pyrazole derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of key intermediates in the preparation of certain pharmaceuticals .Physical And Chemical Properties Analysis
The compound “(4-Chloro-1-ethylpyrazol-5-yl)methan-1-ol” has several computed properties. It has a complexity of 112 and a topological polar surface area of 38. It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .Future Directions
The future directions for research on “(4-Chloro-1-ethylpyrazol-5-yl)methan-1-ol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a related compound, “(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride”, is available for purchase, suggesting potential commercial applications . Additionally, research on alcohols and their derivatives continues to be a vibrant field, with potential for new discoveries and applications .
properties
IUPAC Name |
(4-chloro-2-ethylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWYJTKYXIVXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2674374.png)
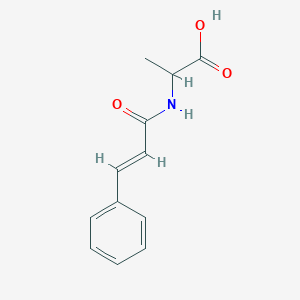
![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)
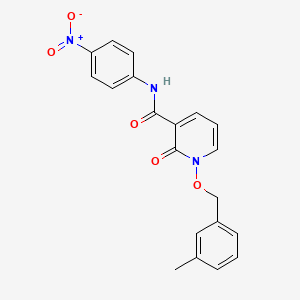

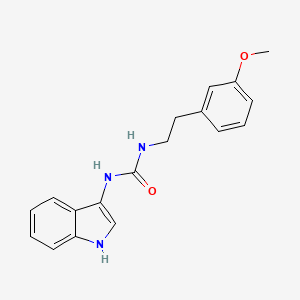
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)


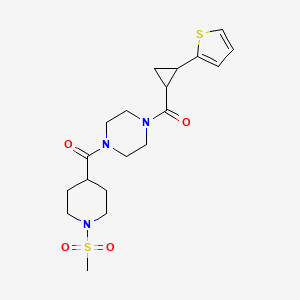
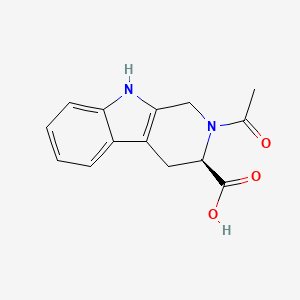
![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)

